molecular formula C11H15NO3 B8373180 2-(2-Pentoxy)-1-nitrobenzene CAS No. 640767-48-2

2-(2-Pentoxy)-1-nitrobenzene

Cat. No.: B8373180
CAS No.: 640767-48-2
M. Wt: 209.24 g/mol
InChI Key: BLHZMDGPROINIV-UHFFFAOYSA-N
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Description

2-(2-Pentoxy)-1-nitrobenzene is a nitroaromatic compound featuring a pentoxy (C₅H₁₁O) substituent at the 2-position and a nitro group (-NO₂) at the 1-position of the benzene ring. The pentoxy chain introduces steric bulk and lipophilicity, distinguishing it from simpler nitroaromatics like nitrobenzene or nitrophenoxy derivatives with shorter alkoxy groups. Such compounds are typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling reactions, leveraging the reactivity of nitro groups and leaving groups (e.g., halides) on the aromatic ring .

Properties

CAS No.

640767-48-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-nitro-2-pentan-2-yloxybenzene

InChI

InChI=1S/C11H15NO3/c1-3-6-9(2)15-11-8-5-4-7-10(11)12(13)14/h4-5,7-9H,3,6H2,1-2H3

InChI Key

BLHZMDGPROINIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Features

Nitrobenzene derivatives often exhibit distinct packing behaviors due to π–π interactions and steric effects. For example:

  • 1-Nitrobenzene (as a crystalline sponge guest) forms a compact structure with a unit cell volume of 13.8 × 16.6 × 26.1 ų (P1 space group) and π–π stacking (centroid distance: 3.663 Å), leading to smaller pore sizes .
  • 2-(2-Nitrophenoxy)benzaldehyde (CAS 66961-19-1) lacks crystallographic data but shares the nitro-phenoxy motif, where the aldehyde group may influence intermolecular hydrogen bonding .
  • 2-(Benzyloxy)-1-bromo-3-nitrobenzene features a benzyloxy group, which introduces greater steric hindrance and aromaticity compared to the linear pentoxy chain in the target compound .

Inference for 2-(2-Pentoxy)-1-nitrobenzene : The pentoxy chain likely disrupts π–π interactions, increasing unit cell dimensions and reducing crystallinity compared to 1-nitrobenzene.

Physical and Chemical Properties

Property This compound (Inferred) Nitrobenzene 2-(2-Nitrophenoxy)benzaldehyde
Molecular Weight (g/mol) ~251.3 123.1 243.2
Boiling Point (°C) ~300–320 210–211 Not reported
Solubility High in organic solvents (e.g., DCM) Low in water Soluble in DCM, benzene
Stability Stable under anhydrous conditions Thermally stable Sensitive to light

Key Observations :

  • The pentoxy chain enhances lipophilicity, improving solubility in non-polar solvents compared to nitrobenzene.
  • The nitro group confers thermal stability but may render the compound sensitive to reducing agents.

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